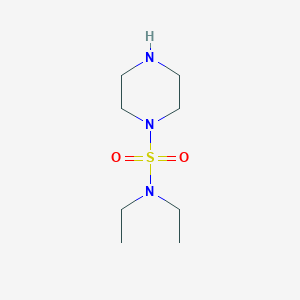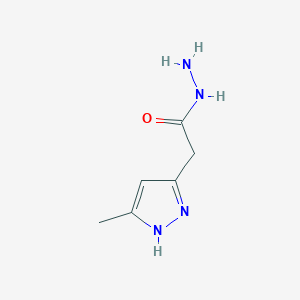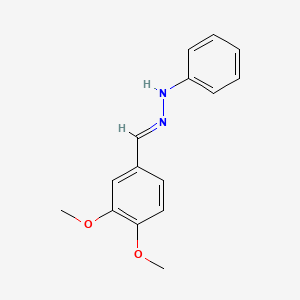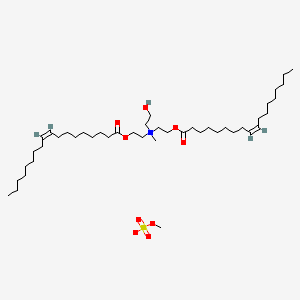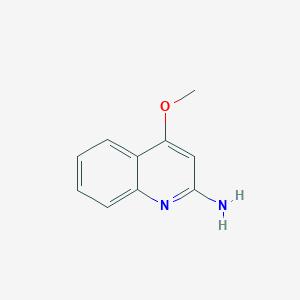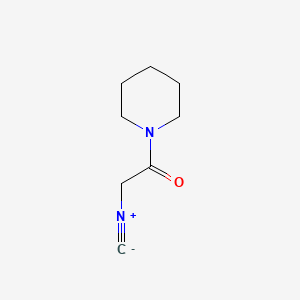
1-(Isocyanoacetyl)piperidin
Übersicht
Beschreibung
“Piperidine, 1-(isocyanoacetyl)-” is a derivative of Piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The “Piperidine, 1-(isocyanoacetyl)-” molecule contains a total of 23 bonds. There are 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 positively charged N .
Synthesis Analysis
Piperidine derivatives have been synthesized using various methods . For instance, piperidine can be produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . Another method involves a hybrid bio–organocatalytic cascade for the synthesis of a small panel of 2-substituted piperidines .
Molecular Structure Analysis
The molecular structure of “Piperidine, 1-(isocyanoacetyl)-” has been analyzed in several studies . The molecule contains a total of 23 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 positively charged N .
Chemical Reactions Analysis
Piperidine plays an integral role in numerous chemical reactions and industrial processes . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
„1-(Isocyanoacetyl)piperidin“ hat sich als vielversprechendes Antikrebsmittel erwiesen. Es wurde beobachtet, dass es die Proliferation verschiedener Krebszelllinien, einschließlich HT29- und DLD-1-Zellen, durch Anhalten des Zellzyklus in der G1/G0-Phase hemmt . Dies deutet auf sein Potenzial für die Entwicklung von Behandlungen für Krebsarten wie Brust-, Prostata-, Darm-, Lungen- und Eierstockkrebs hin.
Synthese von Pharmazeutika
Der Piperidin-Rest ist für die Synthese von Pharmazeutika von entscheidender Bedeutung. Seine Struktur, die aus einem sechsgliedrigen Ring mit fünf Methylengruppen und einer Aminogruppe besteht, macht ihn zu einem wertvollen Baustein in der Medikamentenentwicklung . Die Vielseitigkeit dieser Verbindung ermöglicht die Herstellung einer großen Bandbreite an therapeutischen Wirkstoffen.
Modulation von Signalwegen
Es wurde festgestellt, dass diese Verbindung mehrere wichtige Signalwege reguliert, die für die Entstehung von Krebs essentiell sind, wie z. B. STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD und Smac/DIABLO . Durch Beeinflussung dieser Signalwege kann „this compound“ zur Entwicklung von Medikamenten verwendet werden, die auf spezifische Mechanismen in Krebszellen abzielen.
Hemmung der Zellmigration
Forschungen zeigen, dass „this compound“ zu einer Hemmung der Zellmigration führt . Diese Eigenschaft ist besonders wichtig, um Metastasen, die Ausbreitung von Krebs von einem Teil des Körpers zu einem anderen, zu verhindern, was es zu einer wertvollen Verbindung in der Krebsforschung macht.
Zellzyklusarrest
Die Fähigkeit, einen Zellzyklusarrest zu induzieren, ist ein kritischer Aspekt der Krebsbehandlung. “this compound“ hat sich als in der Lage erwiesen, den Zellzyklus zu stoppen und so das Überleben von Krebszellen zu hemmen . Diese Funktion ist für die Entwicklung von Chemotherapeutika von entscheidender Bedeutung.
Pharmazeutische Relevanz
Sowohl Piperin als auch Piperidin, verwandte Verbindungen, wurden wegen ihrer pharmazeutischen Relevanz gegen verschiedene Krebsarten hervorgehoben . Das therapeutische Potenzial von „this compound“ gegen verschiedene Krebsarten unterstreicht seine Bedeutung in der pharmazeutischen Forschung und Entwicklung.
Medikamentenforschung
Der Piperidinring ist ein häufiges Merkmal in vielen pharmakologisch aktiven Verbindungen. “this compound“ kann zur Entdeckung und biologischen Bewertung von potenziellen Medikamenten verwendet werden, insbesondere solchen, die den Piperidinrest enthalten . Seine Rolle in der Medikamentenforschung ist aufgrund seiner pharmakologischen Anwendungen von Bedeutung.
Therapeutische Eigenschaften
Im Laufe der Jahre wurden die therapeutischen Eigenschaften von Verbindungen, die die Piperidinstruktur enthalten, umfassend untersucht. “this compound“ ist keine Ausnahme, wobei die Forschung zu seinen verschiedenen pharmakologischen Anwendungen fortgesetzt wird . Seine potenziellen therapeutischen Anwendungen erstrecken sich über die Onkologie hinaus auf andere Bereiche der Medizin.
Wirkmechanismus
Target of Action
Piperidine, 1-(isocyanoacetyl)-, also known as 2-isocyano-1-(1-piperidyl)ethanone, is a derivative of piperidine, a heterocyclic amine widely used as a building block in the synthesis of organic compounds . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives, including piperine, have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that Piperidine, 1-(isocyanoacetyl)- may interact with its targets to induce these effects.
Biochemical Pathways
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of diseases such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These pathways are involved in various physiological activities and dysfunctions of the CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract), bone, and others .
Pharmacokinetics
Piperidine is a vital fundament in the production of drugs and is widely used as a building block in the synthesis of organic compounds , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that Piperidine, 1-(isocyanoacetyl)- may have similar effects at the molecular and cellular level.
Action Environment
Piperidine is a heterocyclic moiety that has been used in the synthesis of pharmaceuticals with substantial interest , suggesting that it may be stable under various environmental conditions.
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical relevance of both piperine and piperidine against different types of cancers has been highlighted in recent studies .
Eigenschaften
IUPAC Name |
2-isocyano-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-9-7-8(11)10-5-3-2-4-6-10/h2-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSSWPVGBZLLBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217781 | |
| Record name | Piperidine, 1-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67434-28-0 | |
| Record name | Piperidine, 1-(isocyanoacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

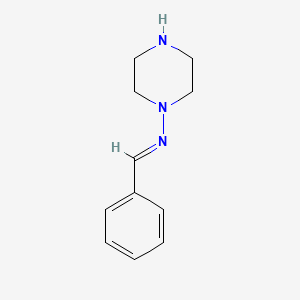
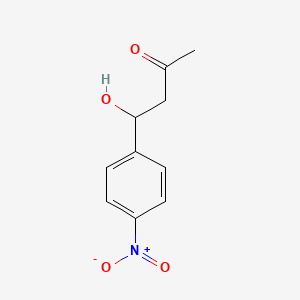
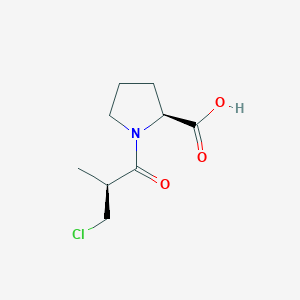

![3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one](/img/structure/B1623832.png)

![8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B1623835.png)
